7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride

CAS No.: 1177689-80-3

Cat. No.: VC11910729

Molecular Formula: C17H22ClNO2

Molecular Weight: 307.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177689-80-3 |

|---|---|

| Molecular Formula | C17H22ClNO2 |

| Molecular Weight | 307.8 g/mol |

| IUPAC Name | 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |

| Standard InChI | InChI=1S/C17H21NO2.ClH/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2;/h6-7,9-10,13H,3-5,8,11H2,1-2H3;1H |

| Standard InChI Key | JJYANVAYKHASTM-UHFFFAOYSA-N |

| SMILES | CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl |

| Canonical SMILES | CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

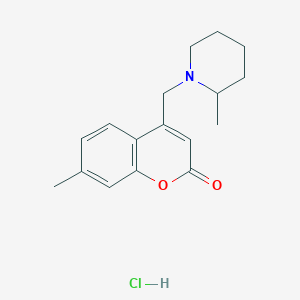

The compound features a chromen-2-one core (a bicyclic structure comprising fused benzene and pyrone rings) substituted at the 4-position with a (2-methylpiperidin-1-yl)methyl group and at the 7-position with a methyl group . Protonation of the piperidine nitrogen forms the hydrochloride salt, enhancing solubility for pharmacological applications. Key structural identifiers include:

-

IUPAC Name: 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one hydrochloride

-

SMILES: CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂ClNO₂ | |

| Molecular Weight | 307.8 g/mol | |

| Parent Compound CID | 4888108 | |

| Salt Form | Hydrochloride | |

| CAS Registry | 1177689-80-3 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Core Formation: Condensation of resorcinol with β-keto esters under acidic conditions yields the chromenone backbone .

-

Mannich Reaction: Introduction of the (2-methylpiperidin-1-yl)methyl group at the 4-position via a Mannich reaction with formaldehyde and 2-methylpiperidine.

-

Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .

A modified Baker-Venkatraman Transformation (BVT) optimizes substituent placement, as demonstrated in analogous coumarin syntheses . For example, Gadkhe et al. (2017) achieved 66% yields for similar structures using KOH-mediated rearrangements in pyridine .

Table 2: Key Synthetic Reactions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Condensation | Resorcinol, β-keto ester, H₂SO₄ | ~60-70% | |

| Mannich | Formaldehyde, 2-methylpiperidine | ~50-65% | |

| Salt Prep | HCl in ethanol | >90% |

Research Gaps and Future Directions

Unanswered Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicity: No in vivo toxicological data exist for this specific compound.

Proposed Studies

-

Structure-Activity Relationships (SAR): Systematic modification of the piperidine and chromenone substituents.

-

Therapeutic Target Screening: High-throughput assays against cancer cell lines (e.g., MCF-7, A549) and neurological targets (e.g., NMDA receptors).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume